Dgla-TG

Description

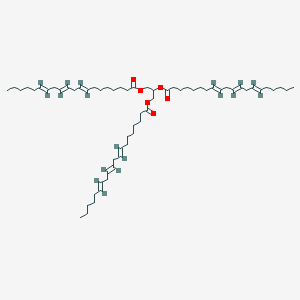

Structure

2D Structure

Properties

IUPAC Name |

2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEABGYOVGWCSQ-XQKNJCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129691-30-1 | |

| Record name | Tridihomo-gamma-linolenoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129691301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Anabolism of Dgla Tg

Precursor Pathways of Dihomo-gamma-linolenic Acid (DGLA) Synthesis

The biosynthesis of DGLA is a multi-step process involving desaturation and elongation of shorter-chain fatty acids. The primary pathway begins with linoleic acid (LA), an 18-carbon omega-6 fatty acid obtained from the diet.

Conversion of Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA)

The initial and often rate-limiting step in the conversion of LA to DGLA is the desaturation of LA to gamma-linolenic acid (GLA). biotechrep.irresearchgate.net

This crucial step is catalyzed by the enzyme Delta-6 desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2). wikipedia.orgwikipedia.orgresearchgate.net Δ6D introduces a double bond at the sixth carbon atom from the carboxyl end of the LA molecule, converting the 18:2n-6 LA into 18:3n-6 GLA. wikipedia.orgwikipedia.orgmdpi.com Δ6D is a key enzyme in the synthesis of long-chain PUFAs and is present in various human tissues, including the liver, brain, lung, and heart. wikipedia.orgmdpi.com The activity of Δ6D can be influenced by various factors, including nutritional deficiencies (such as zinc and cobalt), age, and certain disease states like hypertension and diabetes. wikipedia.orgthegoodscentscompany.commoolecscience.com

Elongation of Gamma-Linolenic Acid (GLA) to DGLA

Following the desaturation of LA to GLA, the next step in the pathway is the elongation of the carbon chain of GLA.

GLA is elongated to DGLA by the action of a Delta-6 elongase (Δ6E), also referred to as a C18/20 elongase. frontiersin.orggoogle.com This enzyme adds two carbon units to the carboxyl end of GLA, converting the 18-carbon GLA into the 20-carbon DGLA (20:3n-6). frontiersin.orggoogle.comwikipedia.org This elongation step is generally considered to be efficient. biotechrep.irwikipedia.org

Metabolic Flux and Low Accumulation of DGLA (as a free fatty acid)

Despite its synthesis, DGLA typically does not accumulate in large amounts as a free fatty acid within cells. frontiersin.org This is due to its rapid metabolic flux through subsequent pathways. DGLA serves as a precursor for the synthesis of various bioactive molecules, including series-1 prostaglandins (B1171923) (like PGE1) and thromboxane (B8750289) A1 (TXA1) via cyclooxygenase enzymes, and hydroxyeicosatrienoic acid (15-HETrE) via lipoxygenase enzymes. thegoodscentscompany.commoolecscience.comfrontiersin.orgnih.gov Additionally, DGLA can be further desaturated by Delta-5 desaturase (Δ5D) to form arachidonic acid (AA), another 20-carbon omega-6 PUFA. moolecscience.comfrontiersin.org The conversion of DGLA to AA by Δ5D is influenced by various factors and can be relatively slow in some cell types, such as human immune cells, which may have limited Δ5D activity. biotechrep.irmoolecscience.com The rapid conversion of DGLA into these downstream metabolites and its potential further desaturation contribute to its low steady-state concentration as a free fatty acid. frontiersin.org

Enzymatic Acyltransferases in Triglyceride Synthesis

The incorporation of fatty acids, including DGLA, into triglycerides is catalyzed by a group of enzymes known as acyltransferases. Triglyceride synthesis primarily occurs through the acylation of a glycerol (B35011) backbone. The final and committed step in this process involves the acylation of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. researchgate.netnih.gov

This crucial step is catalyzed by diacylglycerol O-acyltransferases (DGATs). researchgate.netnih.govtaylorandfrancis.comjofem.org Two main isoforms, DGAT1 and DGAT2, have been identified and characterized. nih.govjofem.orgresearchgate.netresearchgate.net While both enzymes catalyze the same reaction, they belong to different gene families and exhibit distinct biochemical properties, subcellular localization, and tissue distribution. nih.govjofem.orgresearchgate.netresearchgate.net DGAT1 is thought to play a significant role in the re-esterification of fatty acids absorbed from the diet, while DGAT2 is considered important for the synthesis of triglycerides from newly synthesized fatty acids. nih.gov The specific acyltransferases responsible for incorporating DGLA into triglycerides are part of these broader DGAT enzyme families, facilitating the esterification of DGLA-CoA to a diacylglycerol backbone to form Dgla-TG.

Glycerol-3-Phosphate Acyltransferase (GPAT)

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first committed step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids (B1166683) aocs.orgnih.govmdpi.com. GPAT esterifies glycerol-3-phosphate at the sn-1 position with a fatty acyl-CoA to form lysophosphatidic acid (LPA) libretexts.orgaocs.orgnih.gov. Four mammalian GPAT isoforms (GPAT1-4) have been identified, with different subcellular localizations and tissue expression patterns aocs.orgnih.govcambridge.org. GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the ER cambridge.org. GPAT activity is considered a potential rate-limiting step in triglyceride synthesis nih.gov. The specificity of GPATs for different fatty acyl-CoAs can influence the fatty acid composition of the resulting lysophosphatidic acid and, subsequently, triglycerides. While the primary substrates are typically saturated or monounsaturated fatty acids, the potential for GPATs to utilize DGLA-CoA as a substrate at the sn-1 position would be the initial point for DGLA incorporation into the triglyceride backbone via the de novo pathway.

Acylglycerophosphate Acyltransferase (AGPAT)

Acylglycerophosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the second step in triglyceride synthesis nih.govresearchgate.netmdpi.com. AGPAT esterifies lysophosphatidic acid at the sn-2 position with a fatty acyl-CoA to produce phosphatidic acid (PA) nih.govmdpi.commdpi.com. There are multiple AGPAT isoforms (AGPAT1-10) with varying tissue distribution and substrate specificities mdpi.comencyclopedia.pub. AGPAT2 appears to be particularly critical for triglyceride synthesis and storage in adipose tissue aocs.org. Some AGPATs, like AGPAT3, have shown preference for polyunsaturated fatty acyl-CoAs, including arachidonoyl-CoA aocs.org. The ability of specific AGPAT isoforms to efficiently utilize DGLA-CoA at the sn-2 position is crucial for the formation of DGLA-containing phosphatidic acid, a precursor for this compound.

Phosphatidic Acid Phosphohydrolases (PAPs/Lipins)

Phosphatidic acid phosphohydrolases (PAPs), also known as Lipins, are enzymes that catalyze the dephosphorylation of phosphatidic acid to form diacylglycerol (DAG) libretexts.orgresearchgate.netescholarship.org. This step is a branch point in lipid synthesis, as DAG can be directed towards the synthesis of triglycerides or phospholipids libretexts.orgescholarship.org. Mammals have three lipin isoforms: lipin-1, lipin-2, and lipin-3, which exhibit tissue-specific expression and distinct roles libretexts.orgresearchgate.netjci.org. Lipin-1 is the predominant PAP enzyme in many metabolic tissues like adipose tissue and skeletal muscle libretexts.orgjci.org. Lipins are cytosolic enzymes that can translocate to membranes, particularly the ER, to access their substrate libretexts.orgescholarship.org. The PAP activity of lipins is essential for providing the DAG substrate for the final step of triglyceride synthesis researchgate.netnih.gov. The formation of DGLA-containing DAG relies on the action of PAPs on DGLA-containing phosphatidic acid.

Diacylglycerol Acyltransferases (DGAT1 and DGAT2)

Diacylglycerol acyltransferases (DGATs) catalyze the final and committed step in the acyl-CoA-dependent triglyceride synthesis pathway aocs.orgnih.govwikipedia.orgplos.org. DGATs esterify diacylglycerol (DAG) at the sn-3 position with a fatty acyl-CoA to form a triglyceride aocs.orglibretexts.org. Two main isoforms, DGAT1 and DGAT2, are responsible for the majority of triglyceride synthesis in mammals aocs.orgwikipedia.orgnih.gov. Although they catalyze the same reaction, DGAT1 and DGAT2 are genetically unrelated and have distinct properties wikipedia.orgjofem.org.

The substrate specificity of DGAT1 and DGAT2 for different fatty acyl-CoAs and diacylglycerol species influences the final fatty acid composition of triglycerides plos.orgfrontiersin.orgnih.gov. Research indicates that DGAT isoforms can exhibit preferences for certain fatty acids. For example, DGAT1 has been suggested to prefer exogenously derived fatty acids, while DGAT2 may favor endogenously synthesized fatty acids frontiersin.org. Studies in plants and yeast have shown differential substrate specificities for DGAT1 and DGAT2 regarding fatty acid chain length and saturation plos.orgnih.govfrontiersin.org.

While direct studies specifically detailing the substrate specificity of mammalian DGAT1 and DGAT2 for diacylglycerols containing DGLA are less abundant in the provided search results, the general understanding of DGAT activity suggests that their ability to form this compound depends on:

The availability of DGLA-CoA as an acyl donor.

The availability of DAG molecules containing DGLA at either the sn-1 or sn-2 position, produced by the preceding enzymes (GPAT, AGPAT, and PAPs) utilizing DGLA-CoA.

The intrinsic preference (or lack thereof) of DGAT1 and DGAT2 isoforms for DGLA-containing DAGs compared to other DAG species.

Some studies highlight the importance of DGAT2 in skin barrier homeostasis and its potential role in the synthesis of acyl-ceramides, which involves fatty acids mdpi.com. This suggests a broader role for DGAT2 in lipid metabolism beyond simple triglyceride storage, potentially involving specific fatty acid substrates like elongated PUFAs derived from GLA, such as DGLA mdpi.com. Further research is needed to fully elucidate the specific affinities of DGAT1 and DGAT2 for DGLA-containing substrates and their precise contributions to this compound synthesis in various tissues.

Cellular Compartmentation of this compound Synthesis

The primary site for triglyceride synthesis, including this compound, is the endoplasmic reticulum (ER) nih.govlibretexts.orgnih.govembopress.org. Most of the enzymes involved in the Kennedy pathway, including GPAT isoforms (GPAT3 and GPAT4), AGPAT isoforms, PAPs (which associate with membranes), and DGATs, are localized to the ER membrane libretexts.orgnih.govembopress.orgcambridge.orgencyclopedia.pub.

Triglycerides synthesized at the ER membrane can then be stored in cytoplasmic lipid droplets libretexts.orgnih.govwikipedia.orgresearchgate.net. Lipid droplets are dynamic organelles that bud off from the ER and serve as the main storage sites for neutral lipids nih.govwikipedia.orgresearchgate.net. Some enzymes involved in triglyceride synthesis, such as DGAT2, have also been found to localize directly to lipid droplets, particularly during periods of high lipid synthesis or loading nih.govwikipedia.org. This suggests that triglyceride synthesis can occur not only at the ER membrane but potentially also at the surface of nascent or existing lipid droplets nih.govfrontiersin.org.

Endoplasmic Reticulum (ER) Localization

The synthesis of triglycerides, including this compound, primarily takes place in the endoplasmic reticulum (ER). libretexts.orgthemedicalbiochemistrypage.orgoup.comoup.comembopress.orgnih.gov The enzymes responsible for the key steps in triglyceride biosynthesis are integral membrane proteins located within the ER membrane. themedicalbiochemistrypage.orgnih.gov The main pathway for triglyceride synthesis in most human cells involves the acylation of glycerol-3-phosphate. themedicalbiochemistrypage.org This process is initiated by glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of a fatty acyl-CoA to glycerol-3-phosphate. libretexts.orgthemedicalbiochemistrypage.orgnih.gov Subsequent acylation steps, involving enzymes like acylglycerol-phosphate acyltransferase (AGPAT) and diacylglycerol acyltransferase (DGAT), also occur at the ER membrane. libretexts.orgthemedicalbiochemistrypage.orgnih.gov Specifically, AGPAT1 and AGPAT2 are localized to the ER. themedicalbiochemistrypage.org DGAT enzymes, which catalyze the final committed step of adding a fatty acyl-CoA to diacylglycerol (DAG) to form triglyceride, are also predominantly found in the ER. oup.comoup.comnih.gov DGAT1 is restricted to the ER, while DGAT2 can localize around lipid droplets in addition to the ER. oup.comoup.com An alternative, DGAT-independent triglyceride synthesis pathway involving the ER-localized protein DIESL (TMEM68) has also been identified, contributing a small but measurable proportion of TG synthesis in some mammalian cell lines. oup.comoup.com The localization of these enzymes to the ER facilitates the efficient synthesis of triglycerides within this organelle.

Integration with Lipid Droplet Biogenesis

Lipid droplets (LDs) are dynamic cellular organelles that serve as the primary storage sites for neutral lipids, such as triglycerides and sterol esters. biorxiv.orgnih.govmdpi.com The biogenesis of lipid droplets is intimately linked with the endoplasmic reticulum, where triglycerides are synthesized. libretexts.orgoup.comoup.combiorxiv.orgnih.govmdpi.complos.org Nascent lipid droplets are generated within the ER membrane by the accumulation and phase separation of neutral lipids, forming a lens-shaped structure between the membrane leaflets. biorxiv.orgnih.govmdpi.com These nascent LDs then grow and eventually bud off from the ER membrane, typically towards the cytosol. biorxiv.orgnih.govmdpi.com

The enzymes involved in triglyceride synthesis play a crucial role in this process. DGAT enzymes, particularly DGAT2, are thought to be strategically located to channel newly synthesized triglycerides from the ER membrane into the forming lipid droplet. libretexts.orgnih.govplos.org Some research suggests that DGAT2 may even tether between the ER and the nascent lipid droplet, facilitating this transfer. libretexts.org Proteins like seipin are also essential for proper lipid droplet biogenesis and function by stabilizing ER-LD contact sites and preventing the formation of multiple small droplets. biorxiv.orgnih.gov The accumulation of triglycerides synthesized in the ER drives the expansion of the lipid droplet. libretexts.orgbiorxiv.orgmdpi.com This integration ensures that the triglycerides produced in the ER, including this compound, are efficiently packaged and stored within lipid droplets.

Regulatory Mechanisms of this compound Anabolism

Transcriptional and Post-Translational Control of Synthesis Enzymes

The expression and activity of the enzymes involved in triglyceride synthesis, such as GPAT, AGPAT, and DGAT, are tightly regulated at both the transcriptional and post-translational levels. Transcriptional control is largely mediated by transcription factors that respond to various metabolic signals. Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, are key regulators of lipogenic genes, including those involved in the synthesis of fatty acids and triglycerides. creative-proteomics.commetwarebio.commdpi.commdpi.comwikipedia.orgmdpi.comoregonstate.edu SREBP-1c upregulates the expression of enzymes like Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and Glycerol-3-Phosphate Acyltransferase 1 (GPAT1), thereby promoting fatty acid and triglyceride production. mdpi.commdpi.com Peroxisome proliferator-activated receptors (PPARs), such as PPARγ, also play a role in regulating the expression of genes involved in lipid metabolism and triglyceride synthesis, particularly in adipose tissue. creative-proteomics.commetwarebio.commdpi.compaulogentil.com Non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), can further modulate the expression of lipid metabolism genes at the post-transcriptional level by affecting mRNA stability or translation. creative-proteomics.commetwarebio.com

Post-translational modifications can also influence the activity and localization of triglyceride synthesis enzymes. While specific post-translational modifications for enzymes incorporating DGLA into triglycerides are not extensively detailed in the provided sources, general triglyceride synthesis enzymes are subject to such regulation. For example, studies on DGAT1 have indicated that its expression is subject to rigorous post-transcriptional regulation, including translational control. nih.gov Protein stability, however, did not appear to be a significant factor in controlling DGAT1 levels in one study. nih.gov Further research is needed to fully elucidate the specific post-translational modifications that might uniquely affect enzymes handling DGLA as a substrate for triglyceride synthesis.

Hormonal Modulation of Triglyceride Synthesis Pathways

Hormones play a critical role in coordinating triglyceride metabolism, including synthesis, in response to systemic energy needs. Insulin (B600854) is a key anabolic hormone that promotes triglyceride synthesis and storage, particularly in adipose tissue and the liver. creative-proteomics.commetwarebio.commdpi.comwikipedia.orgpaulogentil.commdpi.com Insulin stimulates the uptake of glucose and fatty acids and enhances the expression of lipogenic enzymes, often through the activation of the SREBP-1c pathway. creative-proteomics.commetwarebio.commdpi.commdpi.comwikipedia.org This leads to increased fatty acid and triglyceride production. creative-proteomics.commetwarebio.com Conversely, hormones like glucagon (B607659) and adrenaline generally promote lipolysis, the breakdown of triglycerides, to mobilize fatty acids for energy. creative-proteomics.commetwarebio.commdpi.com Leptin, a hormone produced by adipose tissue, can inhibit lipogenesis by downregulating the expression of genes involved in fatty acid and triglyceride synthesis. wikipedia.orgpaulogentil.com Growth hormone may also influence lipogenesis, potentially by affecting insulin signaling and downregulating fatty acid synthase expression. wikipedia.org Thyroid hormones have been shown to influence hepatic lipase (B570770) activity, which is involved in triglyceride hydrolysis. mdpi.com These hormonal signals collectively fine-tune the rate of triglyceride synthesis, thereby impacting the formation of this compound within the cellular lipid pool.

Catabolism and Lipolysis of Dgla Tg

Enzymatic Hydrolysis of Dgla-TG

The breakdown of triglycerides, including those containing DGLA, is a sequential process mediated by specific lipases. This enzymatic cascade ensures the complete hydrolysis of the triacylglycerol molecule into glycerol (B35011) and three free fatty acids. e-dmj.orgscielo.brresearchgate.netmdpi.com

Adipose Triglyceride Lipase (B570770) (ATGL) and Co-activators (e.g., CGI-58)

Adipose triglyceride lipase (ATGL), also known as PNPLA2, is recognized as the rate-limiting enzyme in the initial step of triglyceride hydrolysis. e-dmj.orgscielo.brresearchgate.netmdpi.comresearchgate.netwindows.netnih.gov ATGL specifically catalyzes the cleavage of the first ester bond in triglycerides, converting them into diacylglycerols (DAGs) and releasing a free fatty acid. e-dmj.orgscielo.brresearchgate.netresearchgate.netwindows.net

The activity of ATGL is significantly enhanced by its co-activator, comparative gene identification-58 (CGI-58), also known as ABHD5. scielo.brnih.govscience.govtugraz.atresearchgate.net CGI-58 interacts with ATGL, leading to a substantial increase in its triglyceride hydrolase activity. tugraz.atresearchgate.net Mutations in the gene encoding CGI-58 are associated with Chanarin-Dorfman Syndrome, a genetic disorder characterized by excessive triglyceride accumulation in various tissues, highlighting the critical role of CGI-58 in effective lipolysis. windows.nettugraz.at Studies have shown that CGI-58 can stimulate ATGL activity up to 20-fold. tugraz.at This co-activation is essential for the efficient breakdown of cellular lipid depots. tugraz.at

Research indicates that ATGL exhibits a preference for hydrolyzing long-chain fatty acid esters at the sn-2 position of the glycerol backbone. science.gov However, the selectivity of ATGL can broaden to the sn-1 position upon stimulation by CGI-58. science.gov

Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase (HSL) is another key enzyme in the lipolytic cascade. While initially thought to be the primary enzyme for triglyceride breakdown, it is now understood that HSL primarily acts on the diacylglycerols produced by ATGL. e-dmj.orgscielo.brresearchgate.netresearchgate.netnih.gov HSL hydrolyzes DAGs into monoacylglycerols (MAGs) and a second free fatty acid. e-dmj.orgscielo.brresearchgate.netresearchgate.net

HSL can also hydrolyze triglycerides and monoacylglycerols, but with lower efficiency compared to its activity on diacylglycerols. scielo.brnih.gov HSL is regulated by hormonal signals, such as catecholamines and insulin (B600854), which influence its phosphorylation status and translocation to the lipid droplet surface, thereby controlling the rate of lipolysis. scielo.brnih.govwikidoc.orgsochob.cl

Monoacylglycerol Lipase (MGL)

Monoacylglycerol lipase (MGL), also known as MAGL or lipase 63, catalyzes the final step of triglyceride hydrolysis. e-dmj.orgscielo.brresearchgate.netabcam.comwikipedia.org MGL hydrolyzes monoacylglycerols into glycerol and the final free fatty acid. e-dmj.orgscielo.brresearchgate.netwikipedia.org MGL is located in both the cytosol and on the surface of lipid droplets. scielo.br This enzyme is a serine hydrolase and is crucial for the complete breakdown of triglycerides and the release of all three fatty acids. abcam.comwikipedia.org MGL also plays a significant role in the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid. abcam.comwikipedia.orgcaymanchem.comnih.gov

Specificity of Lipases for DGLA-containing Triglycerides

While the general lipolytic pathway is well-established, the specific hydrolysis of DGLA-containing triglycerides by ATGL, HSL, and MGL has been a subject of research. Studies suggest that the presence and position of specific fatty acids, including polyunsaturated fatty acids like DGLA, can influence lipase activity and specificity. openagrar.de For instance, some lipases have shown the ability to discriminate against fatty acids with cis double bonds at certain positions, including the Δ8 position characteristic of DGLA. openagrar.de

Research involving the purification of DGLA from single-cell oil through enzymatic hydrolysis has utilized lipases such as Candida rugosa lipase, demonstrating their ability to act on DGLA-containing lipids. researchgate.netresearchgate.net While direct detailed data on the specific kinetics of ATGL, HSL, and MGL on various this compound species is still an area of ongoing research, the general mechanisms of these lipases on triglycerides provide the framework for understanding this compound catabolism.

Release and Fate of Dihomo-gamma-linolenic Acid (DGLA) from this compound

The lipolytic breakdown of this compound results in the release of free DGLA, along with glycerol and other esterified fatty acids. This released DGLA can then follow various metabolic fates within the cell and the organism.

Mobilization from Cellular Glycerolipids (e.g., triacylglycerides, phospholipids)

DGLA, once synthesized or obtained from the diet, can be incorporated into various cellular glycerolipids, primarily triglycerides for storage and phospholipids (B1166683), which are key components of cell membranes. nih.govnih.govnih.gov The mobilization of DGLA from these stores is mediated by the lipolytic enzymes discussed previously.

From triglycerides, DGLA is released through the sequential action of ATGL, HSL, and MGL. e-dmj.orgscielo.brresearchgate.netmdpi.com The rate and extent of this release are influenced by the activity and regulation of these lipases. scielo.brsochob.cl

DGLA incorporated into phospholipids can be released as a free fatty acid by the action of phospholipase A2 (PLA2) enzymes upon cellular activation. nih.govnih.gov This release from phospholipids is a crucial step for DGLA to be available for subsequent metabolic conversions into bioactive signaling molecules. nih.govnih.gov

The mobilization of DGLA from tissue stores can also be influenced by nutritional status and the availability of other nutrients, such as zinc, which has been implicated in DGLA mobilization. mdpi.com

Once released, free DGLA can be:

Metabolized for energy through beta-oxidation. youtube.com

Re-esterified into triglycerides for storage. creative-proteomics.com

Incorporated into other lipid classes, such as phospholipids. nih.govnih.gov

Converted into a variety of bioactive metabolites, including eicosanoids like prostaglandin (B15479496) E1 (PGE1), through pathways involving cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.govlipidmaps.orgnih.gov

The balance between DGLA storage in triglycerides and phospholipids, its release via lipolysis and phospholipase activity, and its subsequent metabolic fates are tightly regulated processes that influence cellular function and signaling. nih.govnih.gov

Table 1: Key Enzymes Involved in this compound Catabolism

| Enzyme Name | Primary Substrate | Role in Lipolysis | Co-activator/Regulation |

| Adipose Triglyceride Lipase (ATGL) | Triglyceride (TAG) | Catalyzes the initial step, TAG to Diacylglycerol (DAG) | CGI-58 (Activation) scielo.brnih.govscience.govtugraz.atresearchgate.net |

| Hormone-Sensitive Lipase (HSL) | Diacylglycerol (DAG) | Hydrolyzes DAG to Monoacylglycerol (MAG) | Phosphorylation (Activation), Insulin (Inhibition) scielo.brnih.govwikidoc.orgsochob.cl |

| Monoacylglycerol Lipase (MGL) | Monoacylglycerol (MAG) | Hydrolyzes MAG to Glycerol and Fatty Acid |

Subsequent Metabolism of Released DGLA

Cyclooxygenase (COX-1 and COX-2) Pathway to 1-Series Prostaglandins (B1171923) (e.g., PGE1, PGD1, TXA1)

DGLA is a substrate for the cyclooxygenase enzymes, specifically COX-1 and COX-2. nih.govresearchgate.netlipidmaps.orgwikipedia.org This enzymatic pathway leads to the synthesis of 1-series prostaglandins and thromboxanes. Key metabolites produced via the COX pathway from DGLA include prostaglandin E1 (PGE1), prostaglandin D1 (PGD1), and thromboxane (B8750289) A1 (TXA1). researchgate.netlipidmaps.orgwikipedia.orgnih.gov

Unlike the 2-series prostaglandins and thromboxanes derived from ARA, which are generally associated with pro-inflammatory responses, the 1-series eicosanoids derived from DGLA are often considered to possess anti-inflammatory and antithrombotic properties. nih.govwikidata.org For instance, PGE1 has been shown to inhibit platelet aggregation and increase vasodilation. nih.gov Research suggests that these DGLA-derived metabolites may counteract the effects of ARA-derived inflammatory mediators. lipidmaps.orgwikidata.org

Lipoxygenase (LOX, e.g., 15-LOX) Pathway to Hydroxy-eicosatrienoic Acids (e.g., 15-HETrE, 12-HETrE)

DGLA is also metabolized by lipoxygenase enzymes. Specifically, 12-LOX and 15-LOX can act on DGLA, leading to the formation of hydroxy-eicosatrienoic acids (HETrEs). researchgate.netlipidmaps.org Prominent examples of these metabolites include 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) and 12-hydroxy-8,11,13-eicosatrienoic acid (12-HETrE). lipidmaps.orgnih.gov

15-HETrE has been reported to suppress pathways involved in the production of inflammatory eicosanoids from ARA. wikidata.org Studies on 12-HETrE, a metabolite formed by 12-LOX in platelets, indicate that it can inhibit platelet activation and thrombosis. lipidmaps.orgmitoproteome.org These findings highlight the role of the LOX pathway in generating DGLA-derived metabolites with potential anti-inflammatory and antithrombotic activities.

Delta-5 Desaturase (Δ5D) Conversion to Arachidonic Acid (ARA)

A significant metabolic fate of DGLA is its conversion to arachidonic acid (ARA, 20:4n-6) through the action of delta-5 desaturase (Δ5D), also known as fatty acid desaturase 1 (FADS1). wikipedia.orglipidmaps.orglipidmaps.orgguidetopharmacology.org This enzyme introduces a double bond at the delta-5 position of DGLA, resulting in the formation of ARA. wikipedia.orglipidmaps.orglipidmaps.org

Cellular and Molecular Roles of Dgla Tg and Its Dgla Moiety

DGLA Incorporation into Cellular Lipid Pools and its Distribution

Upon cellular uptake, DGLA is incorporated into various lipid pools, influencing the composition of cellular membranes and lipid signaling. nih.govnih.gov Studies have demonstrated that DGLA is integrated into total polar lipids and triacylglycerol fractions within cells. nih.gov Once incorporated into cellular glycerolipids, primarily phospholipids (B1166683), DGLA can be released as a free fatty acid by phospholipase A2 upon cell activation, making it available for enzymatic conversion into bioactive metabolites. nih.gov

The distribution of DGLA across different tissues is influenced by dietary intake. Research in animal models has shown that supplementation with DGLA-rich oils leads to a significant increase in DGLA concentrations in the liver, serum, and brain. oup.comnih.gov This indicates that orally administered DGLA is effectively absorbed and distributed throughout the body, where it can be incorporated into the lipid pools of various tissues. The levels of DGLA in circulating lipids and most cells are consistently elevated following supplementation with its precursor, GLA. nih.gov

Below is a table summarizing the observed distribution of DGLA in different biological compartments following supplementation in a rat model.

| Tissue/Fluid | Observation following DGLA Supplementation |

| Liver | Increased DGLA concentration |

| Serum | Increased DGLA concentration |

| Brain | Increased DGLA concentration |

This table is based on findings from animal studies and illustrates the systemic distribution of DGLA following dietary intake. oup.com

Interactions with Other Fatty Acid Metabolic Pathways

DGLA's metabolic fate is at a critical juncture, influencing the balance between pro- and anti-inflammatory pathways through its interactions with other fatty acids, most notably arachidonic acid (AA).

DGLA directly competes with AA for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). healthmatters.iowikipedia.org This competition is a key mechanism by which DGLA exerts its anti-inflammatory effects. By acting as a competitive inhibitor, DGLA can reduce the production of pro-inflammatory eicosanoids derived from AA. wikipedia.org DGLA exhibits a higher affinity for COX and LOX enzymes, and when present in sufficient amounts, it effectively inhibits the synthesis of AA-derived eicosanoids. healthmatters.io

The competition between DGLA and AA for enzymatic pathways directly impacts the balance of eicosanoid biosynthesis, shifting it towards a less inflammatory state. DGLA is metabolized by COX enzymes to produce 1-series prostaglandins (B1171923) (e.g., PGE1) and by LOX enzymes to form 15-hydroxyeicosatrienoic acid (15-HETrE). mdpi.comnih.govnih.gov In contrast, AA is the precursor for the 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes, which are potent pro-inflammatory mediators. wikipedia.org

The table below outlines the key enzymatic pathways and the resulting eicosanoids from DGLA and AA.

| Fatty Acid | Enzyme | Eicosanoid Products | General Effect |

| DGLA | Cyclooxygenase (COX) | Series-1 Prostaglandins (e.g., PGE1) | Anti-inflammatory |

| DGLA | Lipoxygenase (LOX) | 15-HETrE | Anti-inflammatory |

| Arachidonic Acid (AA) | Cyclooxygenase (COX) | Series-2 Prostaglandins (e.g., PGE2) | Pro-inflammatory |

| Arachidonic Acid (AA) | Lipoxygenase (LOX) | Series-4 Leukotrienes | Pro-inflammatory |

An increase in the DGLA to AA ratio can therefore attenuate the biosynthesis of the more potent pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. nih.gov

Signaling Pathways Mediated by DGLA and its Metabolites

DGLA and its derivatives are not merely byproducts of fatty acid metabolism but are active signaling molecules that modulate various cellular responses, particularly those involved in inflammation.

The primary anti-inflammatory effects of DGLA are mediated by its metabolic products, PGE1 and 15-HETrE. nih.gov These molecules have been shown to possess both anti-inflammatory and anti-proliferative properties. nih.gov

The anti-inflammatory actions of DGLA and its metabolites are multifaceted and involve the inhibition of pro-inflammatory mediator production and the suppression of pro-inflammatory gene expression.

Inhibition of Pro-inflammatory Mediator Production: A key metabolite of DGLA, 15-HETrE, is known to inhibit the synthesis of AA-derived 5-lipoxygenase products, such as leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com This inhibitory action helps to dampen the inflammatory cascade. Furthermore, DGLA-derived PGE1 has been identified as possessing anti-inflammatory properties that differentiate it from the pro-inflammatory PGE2 derived from AA. nih.gov

Suppression of Pro-inflammatory Gene Expression: Research has shown that DGLA can attenuate the expression of key scavenger receptors, such as SR-A and CD36, at the mRNA level. nih.gov These receptors are involved in the uptake of modified LDL, a process central to foam cell formation in atherosclerosis. By downregulating the expression of these genes, DGLA can inhibit a critical step in the development of atherosclerotic plaques. nih.gov

The following table lists the full names of the compounds mentioned in this article.

| Abbreviation | Full Name |

| DGLA-TG | Dihomo-γ-linolenic acid triglyceride |

| DGLA | Dihomo-γ-linolenic acid |

| AA | Arachidonic Acid |

| GLA | γ-linolenic acid |

| PGE1 | Prostaglandin (B15479496) E1 |

| 15-HETrE | 15-hydroxyeicosatrienoic acid |

| COX | Cyclooxygenase |

| LOX | Lipoxygenase |

| SR-A | Scavenger Receptor A |

| CD36 | Cluster of Differentiation 36 |

| LDL | Low-Density Lipoprotein |

| PGE2 | Prostaglandin E2 |

Regulation of Cellular Proliferation and Differentiation

Dihomo-γ-linolenoyl-triglyceride (this compound) and its constituent fatty acid, dihomo-γ-linolenic acid (DGLA), exert significant influence over cellular proliferation and differentiation through a variety of mechanisms. Research indicates that DGLA can modulate cell growth, apoptosis (programmed cell death), and differentiation, processes that are fundamental in both normal physiology and the pathology of proliferative diseases. nih.gov

The anti-proliferative actions of DGLA are partly attributed to its metabolic products, including prostaglandin E1 (PGE1) and 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.gov These molecules have been found to suppress chronic inflammation, inhibit the proliferation of smooth muscle cells implicated in atherosclerotic plaque development, and arrest the growth of cancer cells, sometimes inducing their differentiation. nih.gov For instance, DGLA and its derivative PGE1 have been shown to suppress the proliferation of human adherent synovial cells. nih.gov

Furthermore, DGLA can influence the cellular lipid environment, which in turn may alter the function of membrane-bound receptors and intracellular signaling pathways that control cell proliferation. nih.gov Studies have also demonstrated that DGLA can suppress human T-cell proliferation, highlighting its potential role in modulating immune responses. nih.gov The anti-proliferative effects are often dependent on the concentration and the specific cell type being investigated. nih.gov

Influence on Oxidative Stress Responses

The role of this compound and its DGLA moiety in oxidative stress is complex, with evidence suggesting both pro-oxidant and antioxidant-modulating effects depending on the cellular context. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

One of the key mechanisms by which DGLA is thought to exert anti-proliferative and pro-apoptotic effects in cancer cells is through the enhancement of free radicals and lipid peroxidation. nih.govresearchgate.net The metabolism of DGLA can lead to the generation of various free radicals, such as superoxide anion, hydrogen peroxide (H2O2), and hydroxyl radicals, which can induce apoptosis in tumor cells. researchgate.net

Conversely, in other contexts, DGLA's metabolites can have roles that mitigate aspects of oxidative stress. For example, 15-HETrE, a lipoxygenase product of DGLA, can inhibit the synthesis of pro-inflammatory metabolites from arachidonic acid (AA), thereby potentially reducing inflammation-associated oxidative stress. nih.govresearchgate.net However, direct effects on ROS production can vary. In studies involving human monocytes and macrophages, DGLA did not affect tert-butyl hydroperoxide (TBHP)-induced ROS production or mitochondrial ROS production. nih.gov Similarly, in human umbilical vein endothelial cells (HUVEC), DGLA did not affect TBHP-induced ROS production. nih.gov

Role in Cellular Senescence and Ferroptosis Pathways

Recent research has illuminated a critical role for DGLA in the cellular fate decisions between senescence and ferroptosis, two important mechanisms for dealing with cellular stress and damage. Cellular senescence is a state of irreversible growth arrest, while ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.

Studies have shown that senescent cells exhibit altered levels of various polyunsaturated fatty acids (PUFAs), with a notable reduction in DGLA. biorxiv.orgbiorxiv.org Exogenously supplying DGLA to senescent cells has been observed to selectively induce cell death through ferroptosis. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that senescent cells are particularly vulnerable to DGLA-induced ferroptosis. The mechanism appears to involve the repletion of DGLA in cellular membranes, which, in the pro-oxidant environment of senescent cells, leads to lipid peroxidation and subsequent cell death. biorxiv.orgresearchgate.net

The induction of ferroptosis by DGLA in senescent cells is supported by observations of increased expression of cyclooxygenase 2 (PTGS2), a marker associated with both senescence and ferroptosis, upon DGLA treatment. biorxiv.org This selective elimination of senescent cells by DGLA has been proposed as a potential therapeutic strategy for age-related conditions, as oral administration of DGLA has been shown to lower the burden of senescent cells in aged mice. biorxiv.orgbiorxiv.orgresearchgate.net The process of DGLA-induced ferroptosis involves the accumulation of lipid peroxides and can be exacerbated by the presence of ferrous iron and lipid-oxidizing enzymes. researchgate.net

Impact on Mitochondrial Bioenergetics and Cellular Metabolism

Mitochondria are central to cellular energy production and metabolism, and their function can be influenced by the cellular lipid composition. This compound and its DGLA component have been shown to impact mitochondrial bioenergetics, particularly in macrophages.

Mitochondrial dysfunction is implicated in various diseases, including atherosclerosis. nih.gov Research has demonstrated that DGLA can improve the mitochondrial bioenergetic profile of macrophages. nih.gov Specifically, DGLA has been shown to cause favorable changes in mitochondrial respiration parameters. These changes include a reduction in proton leak, which is the uncoupling of oxygen consumption from ATP synthesis, and an increase in non-mitochondrial respiration, spare respiratory capacity, and coupling efficiency. nih.gov An improved mitochondrial bioenergetic profile can enhance the cell's ability to respond to stress and maintain energy homeostasis.

Interaction with Specific Cell Types and Tissues

Macrophages

This compound and its DGLA moiety have been shown to exert significant anti-atherogenic effects by modulating the function of macrophages, which are key cells in the development of atherosclerosis.

Inhibition of Monocytic Migration: DGLA has been found to attenuate the migration of monocytes in response to the chemokine MCP-1. nih.gov This is a crucial step in the initiation of atherosclerotic lesions, as it reduces the recruitment of monocytes to the arterial wall.

Reduction of Foam Cell Formation: DGLA inhibits the formation of foam cells, which are lipid-laden macrophages that form the fatty streaks in early atherosclerosis. nih.gov This is achieved through a dual mechanism:

Reduced Uptake of Modified LDL: DGLA decreases the expression of key scavenger receptors, SR-A and CD36, at the mRNA and protein levels. nih.gov These receptors are responsible for the uncontrolled uptake of modified low-density lipoprotein (LDL) by macrophages. DGLA also inhibits the uptake of modified LDL through macropinocytosis. nih.gov

Increased Cholesterol Efflux: DGLA stimulates the removal of cholesterol from foam cells, a process known as cholesterol efflux. nih.gov

Cytokine Modulation: DGLA can modulate the expression of pro-inflammatory genes in macrophages that are induced by cytokines such as interferon-γ. nih.gov This anti-inflammatory effect is mediated, in part, by the inhibition of STAT1 phosphorylation. nih.gov

Scavenger Receptor Expression: As mentioned, DGLA attenuates the expression of scavenger receptors SR-A and CD36, which are critical for the uptake of modified lipoproteins and the formation of foam cells. nih.gov

Endothelial Cells

Endothelial cells, which line the interior surface of blood vessels, play a critical role in vascular health. This compound and its DGLA component have been shown to influence endothelial cell function in ways that are relevant to diseases like atherosclerosis.

Attenuation of Proliferation and Migration: DGLA has been demonstrated to significantly attenuate the proliferation of human umbilical vein endothelial cells (HUVEC) without affecting their viability. nih.gov Endothelial cell proliferation is an important process in the progression of atherosclerosis. nih.gov The actions of DGLA also extend to attenuating the migration of vascular smooth muscle cells in response to platelet-derived growth factor, another key process in atherosclerosis. nih.govresearchgate.net

These findings suggest that this compound, through its DGLA moiety, can favorably modulate the behavior of key cell types involved in vascular disease, highlighting its potential as a bioactive lipid.

Interactive Data Table: Summary of DGLA's Effects on Cellular Processes

| Cellular Process | Cell Type | Effect of DGLA | Key Findings |

| Proliferation | Human Adherent Synovial Cells | Inhibition | Suppressed proliferation, potentially via PGE1. nih.gov |

| Proliferation | Human T-cells | Inhibition | Down-regulates autoimmune and cell-mediated responses. nih.gov |

| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Attenuation | Significantly reduces proliferation without affecting viability. nih.gov |

| Oxidative Stress | Tumor Cells | Induction of Apoptosis | Enhances free radicals and lipid peroxidation. nih.govresearchgate.net |

| Oxidative Stress | Human Monocytes/Macrophages | No Effect on ROS | Did not alter TBHP-induced or mitochondrial ROS production. nih.gov |

| Senescence | Various Senescent Cells | Induction of Ferroptosis | Selectively kills senescent cells by inducing iron-dependent cell death. biorxiv.orgbiorxiv.orgresearchgate.net |

| Mitochondrial Bioenergetics | Macrophages | Improvement | Reduces proton leak and increases spare respiratory capacity. nih.gov |

| Migration | Monocytes | Inhibition | Attenuates chemokine (MCP-1)-driven migration. nih.gov |

| Foam Cell Formation | Macrophages | Reduction | Inhibits modified LDL uptake and increases cholesterol efflux. nih.gov |

| Scavenger Receptor Expression | Macrophages | Reduction | Decreases expression of SR-A and CD36. nih.gov |

Smooth Muscle Cells (e.g., attenuation of migration)

The dihomo-γ-linolenic acid (DGLA) moiety of this compound has been shown to influence key cellular processes in vascular smooth muscle cells (VSMCs), particularly concerning migration and proliferation, which are critical events in the pathogenesis of atherosclerosis. nih.govahajournals.org Research indicates that DGLA can attenuate the migration of smooth muscle cells. nih.govnih.gov One study demonstrated that DGLA treatment reduces VSMC migration in response to platelet-derived growth factor (PDGF), a potent chemoattractant for these cells. nih.gov

Furthermore, metabolites of DGLA, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), are recognized for their inhibitory effects on smooth muscle cell proliferation. mdpi.commdpi.comnih.gov PGE1, in particular, is a potent antiproliferative eicosanoid. ahajournals.org Studies where macrophages were modulated by dietary gamma-linolenic acid (GLA), the precursor to DGLA, showed a subsequent inhibition of SMC DNA synthesis. This effect was attributed to an increased production of PGE1 by the macrophages, which then acted on the co-cultured smooth muscle cells. ahajournals.org This suggests an indirect mechanism by which the DGLA moiety can regulate VSMC behavior through its metabolic products.

| Compound | Cell Type | Observed Effect | Key Finding |

|---|---|---|---|

| DGLA | Vascular Smooth Muscle Cells (VSMCs) | Attenuation of Migration | Inhibited VSMC migration in response to Platelet-Derived Growth Factor (PDGF). nih.gov |

| PGE1 (DGLA Metabolite) | Vascular Smooth Muscle Cells (VSMCs) | Inhibition of Proliferation / DNA Synthesis | Macrophage-derived PGE1 suppressed SMC DNA synthesis in co-culture experiments. ahajournals.org |

| 15-HETrE (DGLA Metabolite) | Smooth Muscle Cells | Inhibition of Proliferation | Recognized as having anti-proliferative properties on smooth muscle cells. nih.gov |

Neutrophils (e.g., DGLA accumulation and metabolism)

In human neutrophils, DGLA demonstrates significant accumulation and specific metabolic processing. When neutrophils are supplied with GLA, they rapidly elongate it to DGLA. A substantial portion of this newly formed DGLA is incorporated into neutral lipids, specifically triacylglycerides (the storage form of this compound). Upon cellular stimulation, this stored DGLA can be mobilized from the glycerolipid pools.

Once released, DGLA is metabolized by neutrophils primarily via the 15-lipoxygenase (15-LOX) pathway to produce 15-hydroxyeicosatrienoic acid (15-HETrE). nih.gov This metabolite is of particular importance as it exerts anti-inflammatory effects. Specifically, both DGLA and its metabolite 15-HETrE have been shown to inhibit the formation of leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from arachidonic acid (AA). nih.gov This inhibitory action highlights a key mechanism by which DGLA can modulate neutrophil function, shifting the balance away from the production of pro-inflammatory eicosanoids.

| Process | Description | Key Metabolite | Functional Consequence |

|---|---|---|---|

| Accumulation | Following elongation from GLA, DGLA is incorporated into triacylglycerides within neutrophils. | N/A | Creates an intracellular reservoir of DGLA. |

| Metabolism | Upon stimulation, released DGLA is converted by 15-lipoxygenase (15-LOX). | 15-HETrE | Production of an anti-inflammatory eicosanoid. |

| Modulation of AA Pathway | DGLA and 15-HETrE compete with the arachidonic acid (AA) cascade. | N/A | Inhibition of the synthesis of pro-inflammatory Leukotriene B4 (LTB4). nih.gov |

Liver and Adipose Tissue (e.g., lipid accumulation, insulin (B600854) sensitivity, lipolysis regulation)

The role of DGLA in liver and adipose tissue is complex, with studies pointing towards an association with lipid accumulation and markers of insulin resistance. In patients with type 2 diabetes, significantly higher serum levels of DGLA were found in the group with non-alcoholic fatty liver disease (NAFLD) compared to those without. nih.gov This suggests a correlation between elevated circulating DGLA and hepatic steatosis (fat accumulation in the liver). nih.govnih.gov Furthermore, multivariate analysis identified serum DGLA as a predictor of NAFLD. nih.gov

These high serum DGLA levels were also positively correlated with factors associated with insulin resistance, such as the triglyceride-glucose index, and inflammatory markers like high-sensitivity C-reactive protein (CRP). nih.gov An inverse correlation was observed with adiponectin, an adipokine known to improve insulin sensitivity, while a positive correlation was found with leptin, another adipokine involved in energy balance. nih.gov A potential mechanism contributing to the elevated DGLA levels in NAFLD is a noted decrease in the activity of the delta-5-desaturase (D5D) enzyme, which is responsible for converting DGLA to arachidonic acid. nih.gov

Regarding lipolysis—the breakdown of triglycerides in adipose tissue into free fatty acids and glycerol (B35011)—the process is tightly regulated by hormones, most notably insulin, which has an inhibitory effect. While elevated free fatty acids are linked to the development of obesity-induced insulin resistance, direct research findings specifically detailing the role of DGLA or this compound in regulating the key lipolytic enzymes, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), are not extensively detailed in the available literature. However, the documented association between high DGLA levels and markers of insulin resistance suggests an indirect link, as insulin resistance in adipose tissue leads to dysregulated lipolysis. nih.govnih.gov

Immune Cells and General Immune Response Modulation

DGLA and its metabolites are significant modulators of the immune response, generally exerting anti-inflammatory and immunomodulatory effects. nih.gov The primary mechanism involves the competition between DGLA-derived pathways and the pro-inflammatory cascade of arachidonic acid (AA). When DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, it gives rise to anti-inflammatory mediators. mdpi.com

Key anti-inflammatory metabolites of DGLA include:

Prostaglandin E1 (PGE1): Produced via the COX pathway, PGE1 has vasodilatory and anti-inflammatory properties that stand in contrast to the pro-inflammatory effects of PGE2, which is derived from AA. nih.gov

15-HETrE: Produced via the 15-LOX pathway, this metabolite actively suppresses the synthesis of pro-inflammatory, AA-derived 5-lipoxygenase products, such as leukotrienes. nih.gov

This metabolic competition effectively shifts the balance of eicosanoid production away from pro-inflammatory agents toward anti-inflammatory or less inflammatory ones. For example, in macrophages, DGLA administration has been shown to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). In other immune cells, such as mast cells, DGLA has been linked to reduced degranulation, a process that releases histamine and other inflammatory mediators. mdpi.com This body of evidence underscores the role of the DGLA moiety as a crucial regulator at the intersection of pro- and anti-inflammatory pathways. nih.gov

| Metabolite | Enzymatic Pathway | Effect | Mechanism |

|---|---|---|---|

| Prostaglandin E1 (PGE1) | Cyclooxygenase (COX) | Anti-inflammatory | Possesses properties that counter the pro-inflammatory effects of AA-derived PGE2. nih.gov |

| 15-HETrE | 15-Lipoxygenase (15-LOX) | Anti-inflammatory | Inhibits the synthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.gov |

| DGLA (general) | N/A | Reduced Cytokine Production | Decreases the output of pro-inflammatory cytokines like IL-6 in macrophages. |

Research Methodologies for Dgla Tg Analysis

Extraction and Preparation of Dgla-TG from Biological Samples

The initial step in analyzing this compound from biological matrices involves extracting the lipids from the sample. The choice of extraction method is crucial for efficiently recovering triglycerides and other lipid classes.

Lipid Extraction Techniques (e.g., modified Bligh-Dyer method)

Lipid extraction aims to isolate the lipid fraction from other biological components such as proteins and carbohydrates. Various methods exist, often employing mixtures of polar and non-polar solvents to partition lipids from the aqueous phase.

The Bligh and Dyer method, along with the Folch method, are considered gold standards for lipid extraction and have been widely used since the late 1950s. nih.govnih.gov These methods typically utilize mixtures of chloroform (B151607) and methanol. nih.govtandfonline.com The original Bligh and Dyer method involves homogenizing the sample with a mixture of chloroform and methanol, followed by the addition of water or a weak salt solution to induce phase separation. tandfonline.comvliz.be The lower chloroform phase contains most of the lipids. tandfonline.com A key advantage of the Bligh and Dyer method is its relatively low solvent-to-sample ratio compared to the Folch method. vliz.be

Modifications to the original Bligh and Dyer method have been proposed to improve efficiency for specific sample types or to use less toxic solvents. nih.govgerli.com For instance, variations in solvent ratios and the use of acidified versions have been explored. tandfonline.com Hexane-isopropanol mixtures have also been found effective for extracting triglycerides under mild conditions. nih.govtandfonline.com Efficient extraction of triglycerides, which are highly hydrophobic, commonly utilizes liquid-liquid extraction with non-polar solvents such as hexane (B92381) or toluene. nih.govnih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate lipid classes or individual fatty acids for analysis.

Gas Chromatography (GC) for Fatty Acyl Composition Analysis

Gas chromatography is a widely used technique for analyzing the fatty acid composition of lipids, including triglycerides. restek.comeurofinsus.com To analyze the fatty acyl chains present in this compound by GC, the triglycerides must first be hydrolyzed or transesterified to release the fatty acids. eurofinsus.comperkinelmer.cl

Fatty acids are typically converted into fatty acid methyl esters (FAMEs) before GC analysis. eurofinsus.comperkinelmer.clsigmaaldrich.com This derivatization step increases the volatility and thermal stability of the fatty acids, making them more amenable to GC separation. restek.comeurofinsus.comsigmaaldrich.com The esterification reaction involves the condensation of the fatty acid's carboxyl group with methanol, usually catalyzed by an acid or base. perkinelmer.clsigmaaldrich.comthermofisher.com Common catalysts include boron trifluoride in methanol, methanolic hydrogen chloride, or methanolic sodium hydroxide. restek.comsigmaaldrich.comaocs.org After derivatization, the FAMEs are typically extracted into a non-polar solvent like hexane for GC injection. restek.comsigmaaldrich.com

GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is used to separate and quantify the individual FAMEs derived from a complex lipid mixture. eurofinsus.comnih.govresearchgate.net Capillary columns, particularly those with polar stationary phases, are effective for separating FAMEs based on chain length and degree of unsaturation. restek.comgcms.cz Highly polar capillary columns are used to resolve complex mixtures, including cis and trans isomers of polyunsaturated fatty acids. restek.comeurofinsus.comthermofisher.com

For quantifying DGLA, the FAMEs derived from the extracted lipids are injected into the GC system. The DGLA methyl ester is identified by comparing its retention time to that of an authentic standard. nih.gov Quantification is typically performed by comparing the peak area of the DGLA methyl ester to that of an internal standard added during the extraction or derivatization process. eurofinsus.comresearchgate.net This approach allows for the determination of the relative abundance or absolute concentration of DGLA within the total fatty acid profile of the original sample. eurofinsus.comresearchgate.net Studies have successfully used GC-FID and GC-MS to quantify fatty acids like DGLA in biological samples. nih.govfrontiersin.orgotago.ac.nz While GC is excellent for fatty acid composition, it doesn't directly analyze intact triglycerides.

Mass Spectrometry (MS)-Based Lipidomics

Mass spectrometry is an indispensable tool in lipidomics, providing detailed structural information and enabling the identification and quantification of individual lipid species like this compound. MS-based approaches are often coupled with chromatographic separation techniques like LC to enhance the analysis of complex lipidomes.

Tandem Mass Spectrometry (MS/MS) for Specific Fatty Acyl Chain Identification within Triglycerides

Tandem Mass Spectrometry (MS/MS) is a powerful technique for obtaining structural information about lipids. For triglycerides, MS/MS can be used to identify the specific fatty acyl chains esterified to the glycerol (B35011) backbone nih.gov. This is typically achieved by fragmenting the precursor triglyceride ion and analyzing the resulting product ions nih.gov. Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used in conjunction with MS/MS for triglyceride analysis nih.gov. ESI is widely used with LC-MS due to its compatibility with chromatographic conditions, often forming ammonium (B1175870) or alkaline adducts nih.gov. Fragmentation of triglyceride adducts, such as lithiated or ammoniated ions, can yield characteristic product ions corresponding to the neutral loss of fatty acids, allowing for the identification of the constituent fatty acyl chains nih.govlcms.cz. For example, the fragmentation of an ammoniated triglyceride ion can show neutral losses of different fatty acyls, which can also provide information about their position on the glycerol backbone nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Lipid Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS, enabling comprehensive profiling of lipid molecular species in complex biological samples nih.govmdpi.com. RP-LC-MS is commonly used for triglyceride profiling, separating species based on hydrophobicity, which is influenced by both fatty acyl chain length and the degree of unsaturation nih.gov. High-resolution LC-MS can provide accurate mass measurements, which are critical for identifying unknown triglyceride species and reducing false positives nih.gov. LC-MS methods have been developed and validated for profiling triglycerides in various biological matrices, including serum nih.gov. These methods can identify numerous triglyceride species, with separation profiles influenced by acyl chain length and unsaturation nih.gov.

Multiple Reaction Monitoring (MRM) for Quantitative Analysis of this compound Species

Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique used for the quantitative analysis of specific analytes within a complex mixture nih.gov. In MRM, specific precursor ions are selected and fragmented, and only predefined product ions are monitored nih.gov. This provides high sensitivity and selectivity for the targeted compounds. MRM is widely applied for the quantitative analysis of triglyceride species, including those containing DGLA lcms.czshimadzu.eu. For triglyceride analysis by MRM, ammonium adducts are often used as precursor ions, and the monitored product ions correspond to the neutral loss of fatty acids lcms.czlcms.cz. This allows for the quantification of individual triglyceride species and the estimation of their fatty acid composition lcms.czshimadzu.eu. MRM methods have been developed to simultaneously analyze a large number of triglyceride species in a single run, offering high throughput lcms.czwaters.com.

Table 1 illustrates typical MRM transitions used for triglyceride analysis, showing the precursor ion (ammonium adduct) and product ions corresponding to neutral losses of fatty acids.

| Triglyceride Species (Example) | Precursor Ion ([M+NH4]+) | Product Ion (Neutral Loss of Fatty Acid) |

| TG 16:0_36:1 (TG 52:1) | 878.8 | 605.5 (loss of 16:0) |

| TG 50:2 | [M+NH4]+ | Neutral loss of 16:0 |

| TG 50:2 | [M+NH4]+ | Neutral loss of 16:1 |

| TG 50:2 | [M+NH4]+ | Neutral loss of 18:1 |

| TG 50:2 | [M+NH4]+ | Neutral loss of 18:2 |

Note: Specific m/z values for this compound would depend on its exact fatty acid composition.

Application of Deuterated Internal Standards (e.g., DGLA-d6)

The use of internal standards is crucial for accurate quantification in MS-based lipidomics. Deuterated internal standards, which are isotopically labeled versions of the target analytes, are particularly valuable because they behave similarly to the endogenous lipids during sample preparation and analysis but can be distinguished by their mass caymanchem.com. For the analysis of this compound and other lipids containing DGLA, deuterated DGLA (DGLA-d6) can be used as an internal standard caymanchem.com. By spiking samples with a known amount of DGLA-d6, the recovery and ionization efficiency can be monitored, allowing for more accurate quantification of endogenous DGLA-containing lipids, including this compound caymanchem.com. Deuterated internal standards are incorporated early in the sample preparation process to account for variations introduced during extraction and analysis researchgate.netresearchgate.net.

Table 2 provides information on DGLA-d6 as a representative deuterated internal standard.

| Compound Name | Formula | Molecular Weight ( g/mol ) | PubChem CID |

| DGLA-d6 | C20H28D6O2 | 312.5 | 81540-86-5 |

The use of deuterated internal standards like DGLA-d6 in conjunction with techniques such as LC-MS/MS with MRM significantly enhances the accuracy and reliability of this compound quantification in complex biological matrices.

Enzymatic and Spectrophotometric Assays for Triglyceride Hydrolysis Products and Overall Levels

The principle of these assays involves the enzymatic hydrolysis of triglycerides by a lipase (B570770). This reaction cleaves the ester bonds, releasing glycerol and free fatty acids. raybiotech.combioscience.co.uksigmaaldrich.comatlas-medical.com The released glycerol is then quantified through a series of coupled enzymatic reactions. A common approach involves the phosphorylation of glycerol by glycerol kinase (GK) in the presence of ATP to produce glycerol-3-phosphate (G-3-P) and ADP. sigmaaldrich.comatlas-medical.com Glycerol-3-phosphate is subsequently oxidized by glycerol phosphate (B84403) oxidase (GPO) to dihydroxyacetone phosphate (DAP) and hydrogen peroxide (H₂O₂). sigmaaldrich.comatlas-medical.com

The hydrogen peroxide produced in the final step is then detected using a peroxidase (POD) in a reaction coupled with a chromogenic or fluorogenic probe. For instance, in many spectrophotometric assays, H₂O₂ reacts with a colorimetric probe (such as 4-aminoantipyrine (B1666024) and a phenolic compound) to form a colored quinoneimine dye, the absorbance of which is measured spectrophotometrically at a specific wavelength, typically around 500-570 nm. raybiotech.combioscience.co.uksignosisinc.comsigmaaldrich.comatlas-medical.comantibodies-online.com The intensity of the color produced is directly proportional to the concentration of triglycerides in the original sample. sigmaaldrich.comatlas-medical.com

Bioluminescent assays also utilize the enzymatic hydrolysis of triglycerides to glycerol. promega.com In these assays, the subsequent enzymatic reactions are coupled to the production of NADH, which then activates a proluciferin, leading to the generation of light in the presence of luciferase. promega.com The amount of light produced is proportional to the triglyceride concentration. promega.com

These enzymatic and spectrophotometric methods offer advantages such as simplicity, reproducibility, and sensitivity, making them suitable for high-throughput analysis of total triglyceride levels in various research and clinical settings. raybiotech.combioscience.co.uksignosisinc.comantibodies-online.combioassaysys.com It is important to note that some assays may also include a step to measure free glycerol present in the sample before lipase treatment, allowing for the determination of true triglyceride levels by subtracting the free glycerol content from the total glycerol measured after hydrolysis. raybiotech.comsigmaaldrich.com

Computational and Statistical Approaches in Lipidomics Data Interpretation

The analysis of lipids, including triglycerides like this compound, within a comprehensive lipidomics framework generates large and complex datasets. mdpi.comresearchgate.netresearchgate.netnih.govfh-campuswien.ac.at Computational and statistical approaches are indispensable for processing, interpreting, and extracting meaningful biological insights from this high-dimensional data. researchgate.netresearchgate.netnih.govfh-campuswien.ac.atnih.gov

The typical workflow for lipidomics data analysis involves several key stages: raw data processing, statistical analysis, and biological interpretation, often including enrichment analysis and visualization. mdpi.com

Raw Data Processing: This initial step involves converting raw data from analytical platforms, primarily mass spectrometry (MS), into a usable format. mdpi.comresearchgate.netfh-campuswien.ac.at This includes peak picking, noise reduction, baseline correction, peak alignment, and normalization. researchgate.net Identifying individual lipid species based on their mass-to-charge ratio (m/z), retention time (in chromatography-coupled MS), and fragmentation patterns is a critical and often challenging part of this stage, particularly in untargeted lipidomics. mdpi.comresearchgate.netnih.gov Bioinformatics tools and databases are essential for accurate lipid identification and quantification. researchgate.netnih.gov

Statistical Analysis: Once the data is processed and lipids are identified and quantified, statistical methods are applied to determine significant differences in lipid abundance between experimental groups and to identify patterns within the data. mdpi.comresearchgate.netresearchgate.net Both univariate and multivariate statistical methods are commonly employed. researchgate.netresearchgate.net

Univariate Analysis: This involves analyzing each lipid species independently. Common univariate tests include t-tests (for comparing two groups) and analysis of variance (ANOVA) (for comparing more than two groups). researchgate.netfh-campuswien.ac.atlipidmaps.orglipotype.com Volcano plots are often used to visualize the results of univariate analysis, highlighting lipids that are both significantly different and have a substantial fold change. lipidmaps.org

Interpretation and Visualization: The results from statistical analysis are then interpreted in a biological context. This may involve mapping significantly altered lipids to metabolic pathways to understand how biological processes are affected. researchgate.netnih.govnih.govresearchgate.net Bioinformatics tools can assist in pathway analysis and network construction to visualize the interactions and relationships between lipids and other molecules. researchgate.netnih.govnih.govbiologists.com Visualization techniques, such as heatmaps, box plots, and scatter plots, are used to present the data and the results of statistical analysis in a clear and intuitive manner. researchgate.netlipidmaps.org

The application of these computational and statistical approaches to lipidomics data, including the analysis of triglyceride species like this compound, is crucial for uncovering biologically relevant changes and gaining insights into their roles in various physiological and pathological processes. nih.govnih.govbiologists.comresearchgate.net

Model Systems in Dgla Tg Research

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools for dissecting the cellular and molecular effects of DGLA. These models provide a controlled environment to study specific cell types and their responses to DGLA exposure.

Human Cell Lines (e.g., macrophages, endothelial cells, cancer cell lines)

Various human cell lines are employed to study the effects of DGLA. Macrophage cell lines, such as THP-1, are extensively used to investigate inflammatory processes and atherosclerosis due to their conserved responses with primary cultures and in vivo studies. DGLA has been shown to modulate the bioenergetic profile of human macrophages, affecting parameters like basal respiration, ATP-linked respiration, proton leak, maximal respiration, spare respiratory capacity, and coupling efficiency researchgate.net. Studies using THP-1 macrophages have demonstrated that DGLA can attenuate pro-inflammatory gene expression induced by cytokines like IFN-γ, IL-1β, and TNF-α, reducing the expression of MCP-1 and ICAM-1 nih.govresearchgate.net. DGLA at concentrations of 50 µM has shown significant, favorable changes in macrophage respiration parameters, including reduced proton leak and increased spare respiratory capacity and coupling efficiency researchgate.net.

Endothelial cell lines, such as human umbilical vein endothelial cells (HUVEC) and EA.hy926 cells, are used to study the impact of DGLA on vascular processes. Research indicates that DGLA can attenuate endothelial cell proliferation and the migration of smooth muscle cells, processes relevant to atherosclerosis nih.gov.

Cancer cell lines are also widely used to investigate the potential anti-cancer effects of DGLA. Studies have utilized pancreatic, prostatic, and mammary cancer cell lines to examine the metabolism of DGLA's precursor, gamma-linolenic acid (GLA), and its conversion to DGLA mdpi.com. Human ovarian cancer cell lines (OVCAR3, MES-OV, OVSAHO, and ES-2) have been used to model the interactions between platelets and cancer cells and to test the effects of DGLA on these interactions. These studies showed that DGLA could induce apoptosis and inhibit metabolic viability in ovarian cancer cells at certain concentrations nih.govplos.orgresearchgate.net. The half-maximal inhibitory concentration (IC50) of DGLA has been determined in various ovarian cancer cell lines and healthy fallopian tube epithelial cells, showing values in the micromolar range (136 µM to 279 µM) regardless of cancer status nih.govplos.org.

Primary Cell Cultures

Primary cell cultures, derived directly from tissues, offer a model system that more closely reflects the in vivo situation compared to continuous cell lines. Primary cultures of human monocyte-derived macrophages (HMDM) have been used to validate findings from studies using macrophage cell lines, confirming that DGLA can reduce chemokine production and macrophage migration researchgate.net. Primary cultures of human aortic smooth muscle cells (HASMC) have also been used to model the effects of DGLA in relation to atherosclerosis researchgate.net. Healthy human fallopian tube primary cultures have served as normal cell controls in studies investigating DGLA's effects on ovarian cancer cells nih.govplos.org.

Genetically Engineered Organisms for DGLA/Dgla-TG Production

Given that DGLA is found in relatively small amounts in natural sources, genetically engineered organisms, particularly microbes, have been developed for its efficient production, often in triglyceride form (Dgla-TG).

Microbial Fermentation Systems (e.g., Mortierella species)

Filamentous fungi, especially species belonging to the genus Mortierella, are significant in the microbial production of polyunsaturated fatty acids like DGLA. Mortierella alpina is a well-known species used for the industrial production of arachidonic acid, and mutant strains defective in Δ5 desaturase activity have been developed to accumulate DGLA instead of converting it to arachidonic acid dss.go.thasm.orgscispace.comresearchgate.net.

Studies have explored the production of DGLA-containing oil (triacylglycerol) by Δ5 desaturase-defective mutants of Mortierella alpina, such as strain S14. Using soy flour as a nitrogen source, M. alpina S14 has produced significant amounts of DGLA in fermentation systems, including in a 50-L jar fermenter and a 10-kL industrial fermenter dss.go.thscispace.comresearchgate.net. Under optimal conditions in a 10-kL fermenter, DGLA production reached 7.0 g/L, representing 43.9% of total fatty acids dss.go.thresearchgate.net. Other fatty acids produced by this strain include palmitic acid (18.2%), stearic acid (7.9%), oleic acid (7.5%), linoleic acid (4.4%), γ-linolenic acid (3.2%), arachidonic acid (0.4%), and lignoceric acid (7.7%) dss.go.th. Approximately 80 mol% of the DGLA produced by the M. alpina S14 mutant has been found in triacylglycerol asm.org.

Other Mortierella species, including M. elongata, have also been identified as having the ability to produce DGLA google.com. Engineered strains of other fungi, such as Aspergillus oryzae and Mucor circinelloides, have also been constructed to produce DGLA through the overexpression of relevant desaturase and elongase genes frontiersin.orgnih.gov. For instance, an engineered Aspergillus oryzae strain overexpressing Pythium Δ6-desaturase and Δ6-elongase genes achieved DGLA proportions over 22% of total fatty acids in certain culture conditions frontiersin.org.

Animal Models for In Vivo Studies

Animal models are crucial for studying the complex physiological effects of DGLA in a living system, including its metabolism, distribution, and impact on various diseases.

Rodent Models (e.g., mice, rats)

Rodent models, particularly mice and rats, are commonly used in DGLA research. Studies in rats have investigated the distribution and metabolism of DGLA after oral supplementation with DGLA oil in triglyceride form. These studies showed that DGLA concentrations increased in the liver, serum, and brain of rats fed DGLA oil compared to control or GLA groups tandfonline.com. The administration of DGLA oil did not significantly affect the growth of the rats tandfonline.com.

Mice models have been used to study the effects of DGLA on conditions like atherosclerosis and atopic dermatitis. Apolipoprotein E-deficient mice fed a DGLA supplement showed a significant reduction in the development of atherosclerosis nih.govnih.gov. In mice models of atopic dermatitis, oral administration of DGLA significantly reduced skin lesion severity and associated symptoms researchgate.net. Research using the nematode Caenorhabditis elegans as an animal model has also provided insights into DGLA's effects at the cellular level, including its ability to induce ferroptosis, a type of cell death, in germ cells and stem cells eurekalert.orgwsu.edu. Findings in C. elegans cells have often been transferable to human cells eurekalert.orgwsu.edu.

Studies comparing fatty acid concentrations in the tissues of rats and mice have indicated species-specific metabolic characteristics that can influence how they respond to dietary interventions and metabolic stress mdpi.com. The ratio of linoleic acid (LA) to DGLA (LA:DGLA) in red blood cells has been evaluated as a potential biomarker in animal models, such as the broiler chicken (Gallus gallus), showing sensitivity to dietary zinc manipulations which affect the activity of enzymes involved in fatty acid metabolism, including those producing DGLA mdpi.comusda.gov.

Here is a summary of some research findings in cell culture models: